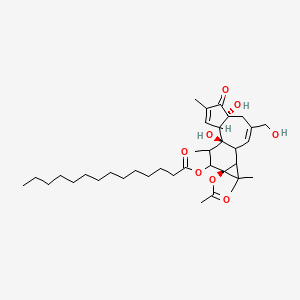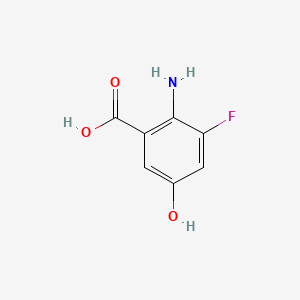![molecular formula C25H32O3 B14785940 (13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Nilestriol involves using acetylide as a starting material. The synthetic route includes a ketal reaction with organic ketones, followed by the separation of the 17 beta-acetylide isomer. This isomer is then refined to obtain a 17 alpha-acetylide with relatively high purity . The industrial production methods are similar, focusing on achieving high purity and yield through controlled reaction conditions .
化学反応の分析
Nilestriol undergoes various types of chemical reactions, including:
Oxidation: Nilestriol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Nilestriol into different reduced forms.
Substitution: Nilestriol can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Nilestriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Nilestriol is used as a model compound in studying estrogenic activity and its interactions with various receptors.
Biology: It is used in research to understand the biological effects of estrogens on different tissues and organs.
作用機序
Nilestriol works by mimicking the natural hormone estrogen, thereby binding to estrogen receptors throughout the body . These receptors are found in various tissues, including the reproductive system, bones, and cardiovascular system. When Nilestriol binds to these receptors, it activates or inhibits the transcription of specific genes that regulate various physiological functions . This activation can result in several therapeutic benefits, such as the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms .
類似化合物との比較
Nilestriol is unique compared to other synthetic estrogens due to its long-acting and slowly-metabolized properties . Similar compounds include:
Ethinylestriol: The parent compound of Nilestriol, used in various estrogenic formulations.
Estriol: A naturally occurring estrogen with similar but less potent effects.
Levonorgestrel: Often used in combination with Nilestriol for hormone replacement therapy.
Nilestriol’s uniqueness lies in its enhanced potency and longer duration of action compared to these similar compounds .
特性
分子式 |
C25H32O3 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20?,21?,22?,23?,24-,25-/m0/s1 |
InChIキー |
CHZJRGNDJLJLAW-BNNJRXDXSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
正規SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)






![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
